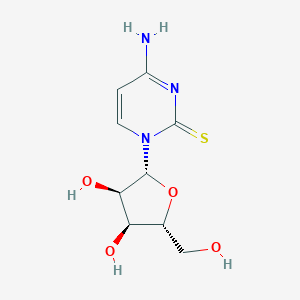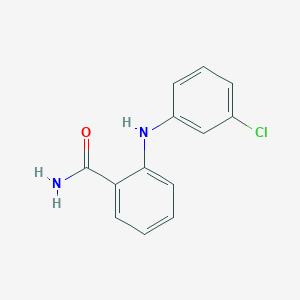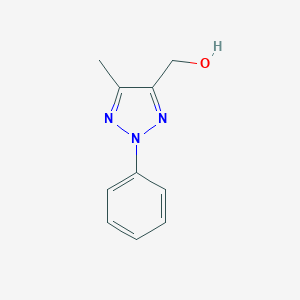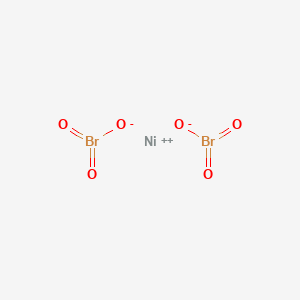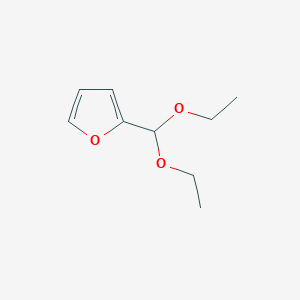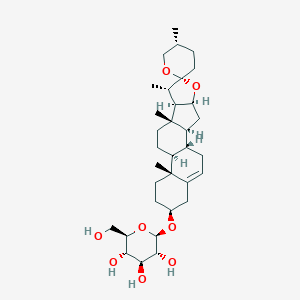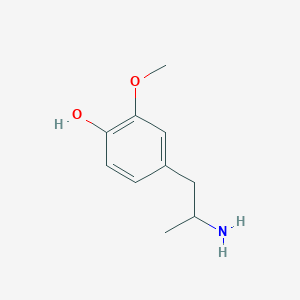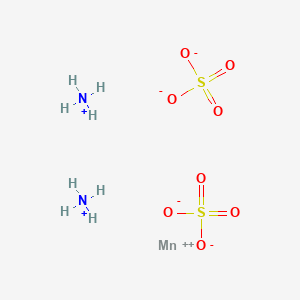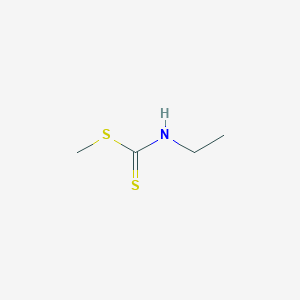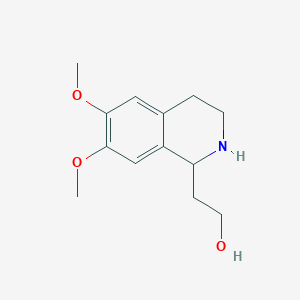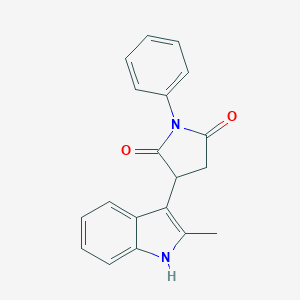
3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione, also known as MPP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP is a type of indolylmaleimide that has been extensively studied for its ability to modulate various biological pathways.
Mécanisme D'action
The mechanism of action of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione is not fully understood. However, it has been shown to interact with various proteins and enzymes in the cell. 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has been shown to inhibit the activity of protein kinase C and glycogen synthase kinase 3β. It has also been shown to inhibit the activity of the proteasome, which is involved in protein degradation. These interactions with various proteins and enzymes can lead to the modulation of various biological pathways.
Effets Biochimiques Et Physiologiques
3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress-induced damage. 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione in lab experiments is its ability to modulate various biological pathways. This makes it a useful tool for studying the role of these pathways in various diseases. However, one of the limitations of using 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione is its potential toxicity. 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione. One of the areas of interest is its potential use as a therapeutic agent for various diseases such as cancer and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione and its potential therapeutic applications. Other future directions include the development of more efficient synthesis methods and the study of the structure-activity relationship of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione and its analogs.
Méthodes De Synthèse
The synthesis of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione involves a multi-step process that starts with the reaction of 2-methylindole with maleic anhydride to form the intermediate compound. The intermediate compound is then reacted with phenylhydrazine to form the final product, 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione. The purity and yield of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione can be improved by using different purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has also been studied for its ability to inhibit various enzymes such as protein kinase C and glycogen synthase kinase 3β. These enzymes are involved in various biological pathways and their inhibition by 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione can lead to the modulation of these pathways.
Propriétés
Numéro CAS |
6960-07-2 |
|---|---|
Nom du produit |
3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione |
Formule moléculaire |
C19H16N2O2 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
3-(2-methyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H16N2O2/c1-12-18(14-9-5-6-10-16(14)20-12)15-11-17(22)21(19(15)23)13-7-3-2-4-8-13/h2-10,15,20H,11H2,1H3 |
Clé InChI |
JMQRJDHCVIBKNS-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Autres numéros CAS |
6960-07-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



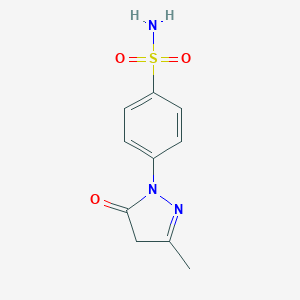
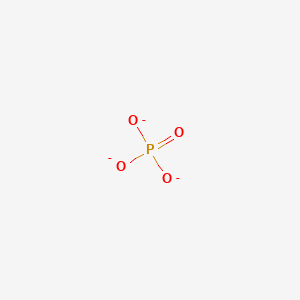
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)
